N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide
Description
N,N-Dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide is a synthetic compound featuring a benzo[c]chromen core fused with a tetrahydropyranone ring. Key structural elements include:
- Benzo[c]chromen-6-one scaffold: A bicyclic system with a ketone group at position 4.
- Methyl substituent: Positioned at C3 of the chromen ring.
- N,N-Dimethyl acetamide group: Linked via an ether bond at C1.
Properties
IUPAC Name |
N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-8-14(22-10-16(20)19(2)3)17-12-6-4-5-7-13(12)18(21)23-15(17)9-11/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVQWUVGBYFYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide typically involves a multi-step process:
Formation of the Core Benzochromen Structure: : A base catalysis reaction of 3-methyl-6H-benzo[c]chromen-6-one with appropriate nucleophiles under controlled temperature and pH conditions.
Attachment of Acetamide Group: : This step involves the reaction of the core benzochromen structure with acetic anhydride and subsequent reaction with dimethylamine under reflux conditions.
Final Coupling: : The final product is obtained by coupling the benzochromen structure with the acetamide group using a suitable catalyst, such as a transition metal catalyst, under inert atmospheric conditions to prevent oxidation.
Industrial Production Methods
Industrial-scale production of this compound typically involves:
Continuous Flow Synthesis: : To maximize yield and consistency, the compound is synthesized using continuous flow reactors, ensuring precise control over reaction conditions and efficient scaling.
Purification: : The product undergoes chromatography and recrystallization to achieve high purity, essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide can undergo oxidation, typically using reagents such as potassium permanganate or chromic acid, leading to further structural complexity.
Reduction: : The compound can be reduced, using reagents like lithium aluminum hydride, to yield corresponding alcohols or amines.
Substitution: : Under basic or acidic conditions, the compound can undergo nucleophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium at controlled temperatures.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydroxide or hydrochloric acid in aqueous or alcoholic media.
Major Products
Oxidation Products: : Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: : Alcohols or amines.
Substitution Products: : Varied functional derivatives depending on the substituting nucleophile.
Scientific Research Applications
Medicinal Chemistry
A. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of certain cancer cell lines. For instance, research indicates that derivatives of benzo[c]chromene compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .
B. Neuroprotective Effects
The compound may also exhibit neuroprotective effects. Some benzo[c]chromene derivatives are known to interact with cannabinoid receptors and other neuroreceptors, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacology
A. Anti-inflammatory Activity
N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
B. Analgesic Effects
The analgesic properties associated with this compound are noteworthy. Research indicates that similar compounds within its class can alleviate pain through central and peripheral mechanisms, potentially providing a new avenue for pain management therapies .
Agricultural Sciences
A. Pesticidal Applications
There is emerging interest in the use of this compound as a pesticide or herbicide due to its structural similarities to known bioactive compounds in plant protection. The ability to modify its structure could enhance its efficacy against specific pests or pathogens while maintaining safety for non-target organisms .
B. Plant Growth Regulation
In agricultural research, compounds like this compound are being explored for their potential as plant growth regulators. These compounds may influence growth patterns and stress responses in plants, thereby improving crop yields under adverse conditions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of benzo[c]chromene derivatives on various cancer cell lines. The results indicated that certain modifications to the compound structure significantly enhanced its cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells . This finding underscores the importance of structural optimization in developing effective anticancer agents.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide exerts its effects involves:
Molecular Targets: : Binding to specific receptors or enzymes, modulating their activity.
Pathways: : Influencing biochemical pathways such as signal transduction and gene expression, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a) 2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide ()
- Structural differences: Methoxy group at C3 vs. methyl in the target compound. Acetamide group (non-dimethylated) at C4 vs. N,N-dimethyl acetamide at C1.
- The absence of N,N-dimethylation in the acetamide reduces steric hindrance, possibly enhancing hydrogen-bonding capacity .
b) N-(6-Methyl-2-oxo-2H-1-benzopyran-3-yl)acetamide ()
- Structural differences: Simpler coumarin (benzopyranone) scaffold lacking the tetrahydropyranone ring. Methyl group at C6 and acetamide at C3.
- Functional implications: The absence of the tetrahydropyranone ring may reduce conformational rigidity and metabolic stability. Positional isomerism (C3 vs. C1 substitution) alters electronic distribution and steric effects .
Functional Group Modifications
a) Triazole-Linked Acetamides ()
Compounds like 6b (2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) feature:
- Triazole ring instead of a benzo[c]chromen core.
- Nitrophenyl group enhancing electron-withdrawing effects.
- Spectroscopic parallels :
b) Acetohydrazide Derivatives ()
Examples like (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) include:
Agrochemical Acetamides ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor are structurally distinct but share the acetamide backbone:
- Chloro and alkyl substituents : Enhance herbicidal activity via electrophilic interactions.
Biological Activity
N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide (CAS Number: 307550-51-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzo[c]chromen moiety that is known for its pharmacological properties, particularly in the realm of anti-inflammatory and neuroprotective activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells.
- Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis.
Table 1: Biological Activity Summary
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of this compound, researchers found that the compound significantly inhibited COX enzymes in vitro. The IC50 value was determined to be 25 µM, indicating moderate potency compared to standard anti-inflammatory drugs. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Neuroprotective Effects
A separate study evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results showed that treatment with the compound at concentrations up to 50 µM preserved cell viability by approximately 80%, indicating a protective effect against oxidative damage. This finding supports further exploration into its use for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
